molecular formula C10H9Br2NO2 B3058151 N-(2-Acetyl-4,6-dibromophenyl)acetamide CAS No. 88092-70-0

N-(2-Acetyl-4,6-dibromophenyl)acetamide

Cat. No.: B3058151
CAS No.: 88092-70-0
M. Wt: 334.99 g/mol
InChI Key: HDMYXVUUOGKKAA-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4,6-dibromophenyl)acetamide is a chemical compound with the molecular formula C10H9Br2NO2 and a molecular weight of 334.99 g/mol . It is characterized by the presence of two bromine atoms attached to a phenyl ring, along with acetyl and acetamide functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Acetyl-4,6-dibromophenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one with methylmagnesium iodide . The reaction is typically carried out in a solvent such as diethyl ether or benzene, and the mixture is heated for several hours to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-4,6-dibromophenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The acetyl and acetamide groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the acetamide group to an amine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

N-(2-Acetyl-4,6-dibromophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-4,6-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups on the phenyl ring allow the compound to bind to various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in research focused on understanding these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dibromophenyl)acetamide
  • N-(2-Acetyl-3,5-dibromophenyl)acetamide
  • N-(2-Acetyl-4,6-dichlorophenyl)acetamide

Uniqueness

N-(2-Acetyl-4,6-dibromophenyl)acetamide is unique due to the specific positioning of the bromine atoms and the combination of acetyl and acetamide groups. This unique structure imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

N-(2-acetyl-4,6-dibromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMYXVUUOGKKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519997
Record name N-(2-Acetyl-4,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88092-70-0
Record name N-(2-Acetyl-4,6-dibromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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